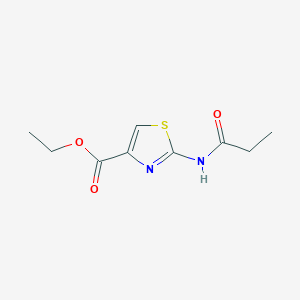
Ethyl 2-propionamidothiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-propionamidothiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
作用机制
Target of Action
Ethyl 2-propionamidothiazole-4-carboxylate is a derivative of 2-aminothiazole, a class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be 2b .
Biochemical Pathways
The compound’s interaction with UDP-N-acetylmuramate/L-alanine ligase disrupts the normal function of the enzyme, thereby affecting the biosynthesis of peptidoglycan . This leads to the weakening of bacterial cell walls, making the bacteria more susceptible to environmental stressors and potentially leading to cell death .
Pharmacokinetics
The compound’s antibacterial and antifungal potential suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The compound has demonstrated significant antibacterial and antifungal potential . It has shown inhibitory effects against various gram-positive and gram-negative bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . It has also shown antifungal potential against Candida glabrata and Candida albicans .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial and antifungal activities may vary depending on the specific strain of bacteria or fungus, as well as the presence of other compounds or substances in the environment
生化分析
Biochemical Properties
Ethyl 2-propionamidothiazole-4-carboxylate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often determined by the specific functional groups present in the compound.
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. For example, it has been found to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It can influence cell function by interacting with specific cellular pathways, potentially impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules within the cell. For instance, it has been found to bind with high affinity to the enzyme UDP-N-acetylmuramate/L-alanine ligase . This binding can lead to changes in gene expression and can influence the activity of the enzyme, potentially leading to inhibition or activation.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-propionamidothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction typically proceeds as follows :
Step 1: Ethyl bromopyruvate and thiourea are dissolved in ethanol.
Step 2: The mixture is refluxed for 24 hours.
Step 3: The progress of the reaction is monitored using thin-layer chromatography (TLC).
Step 4: The product, ethyl 2-aminothiazole-4-carboxylate, is collected as off-white precipitates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-propionamidothiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-propionamidothiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
相似化合物的比较
Ethyl 2-propionamidothiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-carboxylate: Similar structure but with an amino group instead of a propionamido group.
Thiazole-4-carboxylic acid: Lacks the ethyl ester and propionamido groups.
2-Methylthiazole: A simpler thiazole derivative without the carboxylate and propionamido functionalities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
属性
IUPAC Name |
ethyl 2-(propanoylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-7(12)11-9-10-6(5-15-9)8(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEUZLDSEOROIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)
![N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2768061.png)
![2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2768063.png)
![3-(but-3-en-2-yl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768064.png)
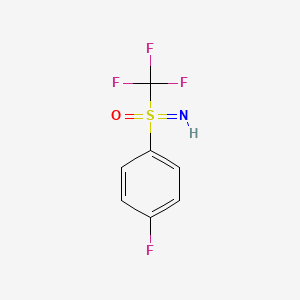
![N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2768067.png)
![(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2768068.png)
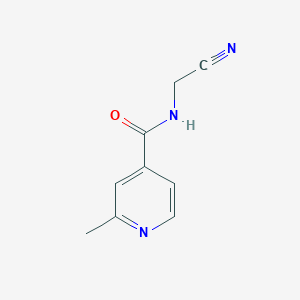
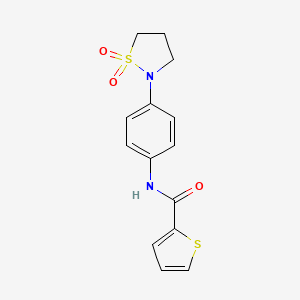
![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
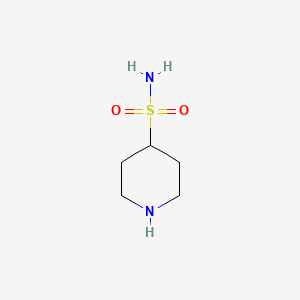
![8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine](/img/structure/B2768078.png)
![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2768080.png)

